molecular formula C14H19ClO B1266393 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane CAS No. 80443-63-6

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Cat. No. B1266393
CAS RN: 80443-63-6
M. Wt: 238.75 g/mol
InChI Key: QLCGXXYDHCTVKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of oxirane derivatives, including those substituted with chlorophenyl and dimethylethyl groups, typically involves the reaction of alkenes with peroxides or halohydrins followed by dehydrohalogenation. These methods leverage the high reactivity of the strained three-membered ring for further functionalization.

Molecular Structure Analysis

The molecular structure of oxirane derivatives is characterized by a three-membered ring containing an oxygen atom. This structure imposes significant angle strain due to the deviation from the ideal tetrahedral angle, contributing to the high reactivity of these compounds. X-ray crystallography and spectroscopic methods are commonly used to elucidate the molecular structure, revealing details about bond lengths, angles, and the overall geometry of the molecule.

Chemical Reactions and Properties

Oxiranes are highly reactive molecules that can undergo a variety of chemical reactions, including ring-opening polymerization, nucleophilic addition, and rearrangement reactions. The presence of substituents such as the 4-chlorophenyl and 1,1-dimethylethyl groups can influence the reactivity and the outcome of these reactions by stabilizing certain intermediates or directing the reaction towards specific products.

Physical Properties Analysis

The physical properties of oxirane derivatives, including boiling points, melting points, and solubilities, are influenced by their molecular structure. The presence of bulky substituents can affect the overall shape and size of the molecule, impacting its physical behavior and interaction with solvents.

Chemical Properties Analysis

The chemical properties of "2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane" are determined by its functional groups and molecular structure. The oxirane ring is highly reactive, making it a versatile intermediate in organic synthesis. The electron-withdrawing effect of the chlorophenyl group and the steric hindrance provided by the dimethylethyl group can influence the reactivity and selectivity of the compound in chemical reactions.

References (Sources)

  • For Molecular Structure Analysis: A. Ramazani et al. (2019) conducted a single crystal X-ray structure analysis, revealing the geometry of similar chlorophenyl-containing compounds. This study provides insights into the molecular geometry of chlorophenyl-substituted oxiranes (Ramazani et al., 2019).
  • For Chemical Reactions and Properties: Research by V. Mironov et al. (2016) on cage-like phosphoranes, which are related to oxiranes in terms of reactivity and potential for forming complex structures, provides valuable information on the chemical behavior of oxirane derivatives (Mironov et al., 2016).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Hypoglycemic Activity : This compound has been studied for its role in synthesizing new 2-(phenylalkyl)oxirane-2-carboxylic acids, which show remarkable blood glucose-lowering activities in fasted rats. Substituents like Cl on the phenyl ring enhance effectiveness, with ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibiting favorable activity (Eistetter & Wolf, 1982).

Polymerization and Material Science

  • Ring-Opening Polymerization : The compound is involved in the synthesis of polyethers having carbonyl–aromatic π-stacked structures. Such polymers exhibit stiff, stretched conformations, influenced by intramolecular charge transfer interactions (Merlani et al., 2015).

Chemical Reactivity and Mechanisms

  • Gene Mutations and Micronuclei Induction : The compound, as part of the oxirane group, has been analyzed for its potential to induce micronuclei (chromosomal aberrations) and gene mutations in mammalian cells. This reflects the compound's reactivity and implications for genetic stability (Schweikl et al., 2004).

Biochemical Effects

  • Effects on Peroxisomal Beta-Oxidation : Studies show that the POCA-CoA ester form of this compound strongly inhibits β-oxidation at carnitine palmitoyltransferase I, influencing plasma concentrations of cholesterol and triacylglycerol, and increasing the number of hepatic peroxisomes (Bone et al., 1982).

Pharmaceutical Research

  • Development of Investigational Pharmaceuticals : The compound's derivatives have been characterized using spectroscopic and diffractometric techniques for their polymorphic forms, important in the development of investigational pharmaceutical compounds (Vogt et al., 2013).

Antimicrobial Applications

  • Antimicrobial Agents for the Plastic Industry : Derivatives of the compound have been synthesized and tested as biocidal compounds for use in the plastic industry, displaying antimicrobial properties against bacteria like E. coli and S. epidermidis (Zaiton et al., 2018).

Environmental and Analytical Chemistry

  • Photochemical Electron-Transfer Reactions : This compound is involved in photochemical reactions, such as dimerizations and nucleophilic additions, highlighting its role in environmental and analytical chemistry studies (Mattes & Farid, 1986).

properties

IUPAC Name

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-13(2,3)14(10-16-14)9-8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCGXXYDHCTVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042247
Record name 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane
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Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-
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Product Name

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

CAS RN

80443-63-6
Record name 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane
Source CAS Common Chemistry
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Record name 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)
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Record name 2-TERT-BUTYL-2-(2-(4-CHLOROPHENYL)ETHYL)OXIRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AG Bayer, AG Bayer - 1992 - hero.epa.gov
INITIAL SUBMISSION: 2-(2-(4-CHLOROPHENYL)ETHYL)-2-(1,1,-DIMETHYLETHYL)-OXIRANE: INDUSTRIAL TOXICITY STUDIES IN RATS AND RABBITS WITH COVER LETTER DATED …
Number of citations: 0 hero.epa.gov
S Mongkolsamrit, W Noisripoom, S Pumiputikul… - Mycological …, 2021 - Springer
During a diversity study of entomopathogenic fungi in an agricultural ecosystem, two fungi were collected, isolated, and identified based on molecular phylogenetic analyses of three …
Number of citations: 8 link.springer.com
Y Li, C Li, Y Cong, C Du, H Zhao - The Journal of Chemical …, 2017 - Elsevier
The solubility of tebuconazole in nine organic solvents including methanol, ethanol, isopropanol, n-propanol, ethyl acetate, toluene, acetone, 2-butanone and acetonitrile was …
Number of citations: 7 www.sciencedirect.com
N Kallscheuer, O Jeske, B Sandargo… - Communications …, 2020 - repository.helmholtz-hzi.de
A new triterpenoid saponin (Mimonoside D: 3-O-α-L-arabinopyranosyl-3β-hydroxyolean-12-en-28-oic acid 28-O-β-D-xylopyranosyl-(1→ 2)-β-D-glucopyranoside ester (1)) was isolated …
Number of citations: 1 repository.helmholtz-hzi.de
G Zhang, H Zeng, S Zheng, MC Neary, PA Dub - Iscience, 2022 - cell.com
Synthesis of branched "Markovnikov" alcohols is crucial to various chemical industries. The catalytic reduction of substituted epoxides under mild conditions is a highly attractive method …
Number of citations: 1 www.cell.com

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